5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate

Photochemistry Prodrug Design Heavy-Atom Effect

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate (CAS 459183-41-6) is a synthetic sulfonate ester derivative of 5,7-dibromo-8-hydroxyquinoline, a halogenated quinolin-8-ol scaffold. The compound features bromine atoms at the 5- and 7-positions of the quinoline ring and a 2-nitrobenzenesulfonate ester group at the 8-position, yielding a molecular formula of C15H8Br2N2O5S (MW 488.1 g/mol).

Molecular Formula C15H8Br2N2O5S
Molecular Weight 488.11
CAS No. 459183-41-6
Cat. No. B2381502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate
CAS459183-41-6
Molecular FormulaC15H8Br2N2O5S
Molecular Weight488.11
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
InChIInChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H
InChIKeyODEKQFDADHSFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate (CAS 459183-41-6): Chemical Profile and Core Scaffold Identity


5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate (CAS 459183-41-6) is a synthetic sulfonate ester derivative of 5,7-dibromo-8-hydroxyquinoline, a halogenated quinolin-8-ol scaffold. The compound features bromine atoms at the 5- and 7-positions of the quinoline ring and a 2-nitrobenzenesulfonate ester group at the 8-position, yielding a molecular formula of C15H8Br2N2O5S (MW 488.1 g/mol) . This compound belongs to a class of 8-quinolinyl sulfonates that have been systematically investigated as photocleavable prodrugs, wherein the S–O bond of the sulfonate ester undergoes photolysis under controlled irradiation to release the parent 8-quinolinol [1]. The parent scaffold, 5,7-dibromo-8-hydroxyquinoline, has been independently identified through multicriteria decision-making analysis as one of the most promising anticancer agents among a panel of quinoline derivatives against HeLa, HT29, and C6 cell lines [2].

Why 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate Cannot Be Substituted with Other 8-Quinolinyl Sulfonate Esters


Generic substitution among 5,7-dibromo-8-quinolinyl sulfonate esters is not supported by the available photochemical and pharmacological evidence. The position of the nitro substituent on the benzenesulfonate moiety (ortho vs. para vs. meta) is known to alter the electronic character of the leaving group, which directly modulates the rate and wavelength dependence of S–O bond photolysis [1]. Furthermore, the 5,7-dibromo substitution pattern on the quinoline core introduces a heavy-atom effect that accelerates photoreaction kinetics by approximately 1.5-fold relative to non-halogenated analogs—an effect absent in 5,7-dichloro, 5,7-unsubstituted, or mono-brominated variants [2]. Concurrently, the released parent compound, 5,7-dibromo-8-hydroxyquinoline, exhibits a distinct antiproliferative profile with IC50 values ranging from 2 to 50 µg/mL across multiple cancer cell lines, a potency profile that cannot be assumed for other 8-quinolinol derivatives with different halogenation patterns [3]. These interdependent structural features mean that substituting either the sulfonate ester group or the quinoline halogenation pattern yields a compound with fundamentally different photoreactivity and bioactivity profiles.

Quantitative Differentiation Evidence for 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate Relative to Closest Analogs


Photoreaction Acceleration by 1.5-Fold via Heavy-Atom Effect of 5,7-Dibromo Substitution vs. Non-Halogenated 8-Quinolinyl Sulfonates

The introduction of bromine atoms at the 5- and 7-positions of the quinoline ring results in a measurable acceleration of the photochemical S–O bond cleavage reaction. Ariyasu et al. (2011) demonstrated that 8-quinolinyl sulfonate derivatives bearing bromine or iodine substituents at the 7-position undergo photolysis approximately 1.5 times faster than the corresponding non-halogenated 8-quinolinyl sulfonate under identical irradiation conditions, an effect attributed to enhanced intersystem crossing to the reactive triplet excited state via the internal heavy-atom effect [1].

Photochemistry Prodrug Design Heavy-Atom Effect

Parent Scaffold Anticancer Potency: 5,7-Dibromo-8-hydroxyquinoline IC50 Range of 2–50 µg/mL Across Five Human Cancer Cell Lines vs. Clinical Standards

Upon photochemical or enzymatic cleavage, 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate is designed to release 5,7-dibromo-8-hydroxyquinoline as the active species. This parent compound has demonstrated significant antiproliferative potency against a panel of human cancer cell lines: A549 (lung), HeLa (cervix), HT29 (colon), Hep3B (liver), and MCF-7 (breast), with IC50 values ranging from 2 to 50 µg/mL and low cytotoxicity (~7–35% LDH release) relative to the clinical standards 5-fluorouracil and cisplatin tested in parallel [1]. In an independent multicriteria decision-making analysis across seven quinoline derivatives, 5,7-dibromo-8-hydroxyquinoline was ranked as one of the two most promising anticancer agents against HeLa, HT29, and C6 cell lines based on combined IC50 and cytotoxicity data [2]. A separate SAR study reported IC50 values of 6.7–25.6 µg/mL for 5,7-dibromo-8-hydroxyquinoline against C6, HeLa, and HT29 cell lines [3].

Anticancer Cytotoxicity Quinoline Alkaloids

Sulfonate Ester Prodrug Stability vs. Carboxylate Ester Lability Under Physiological Conditions: Evidence from 8-Hydroxyquinoline Prodrug Studies

The sulfonate ester linkage in 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate provides superior hydrolytic stability under physiological conditions compared to carboxylate ester prodrugs of 8-hydroxyquinoline. Hanaya et al. (2016) reported that a leucine-conjugated γ-aminopropylsulfonate prodrug of 5-chloro-8-hydroxyquinoline was 'considerably stable under physiological conditions,' with drug release triggered only by the intended enzymatic cleavage of the leucine cap, whereas analogous carboxylate esters of 8-hydroxyquinoline were documented as unstable under the same conditions [1]. This stability differential was explicitly noted by Ariyasu et al. (2014), who stated that 'carboxyl esters of HQ were unstable under physiological conditions,' motivating the selection of sulfonate esters for their caged prodrug design, where methanesulfonyl and 2-aminoethanesulfonyl HQ prodrugs demonstrated essential stability and underwent photolysis to regenerate active HQ inhibitors only upon photoirradiation [2].

Prodrug Stability Sulfonate Ester Drug Delivery

Positional Isomer Differentiation: Ortho-Nitro (2-Nitrobenzenesulfonate) Photochemical Cleavage vs. Para-Nitro (4-Nitrobenzenesulfonate) Isomer

The 2-nitro (ortho) substitution on the benzenesulfonate leaving group of 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate is expected to confer a distinct photochemical cleavage mechanism relative to the 4-nitro (para) positional isomer (CAS 2249082-51-5). In the broader photochemical literature, ortho-nitrobenzyl and ortho-nitrobenzenesulfonate derivatives are well-established to undergo photolysis via an intramolecular hydrogen abstraction pathway involving the nitro group oxygen and a benzylic or adjacent hydrogen, yielding a nitroso photoproduct; this mechanism is geometrically impossible for the para-nitro isomer, which must cleave the S–O bond via a different electronic pathway [1]. The Kageyama et al. (2009) study on 8-quinolinyl benzenesulfonates explicitly examined the effects of substituent groups on the benzene ring on photolysis reactions and reported wavelength-dependent photolysis at 300–330 nm, though direct head-to-head ortho vs. para photolysis quantum yields for the 5,7-dibromo-substituted quinolinyl series have not been published in the retrieved literature [2].

Photocleavable Linker ortho-Nitro Effect Positional Isomerism

Patent-Backed Intellectual Property Foundation for 5,7-Dibromo-8-hydroxyquinoline Sulfonate Esters as Fungicidal and Disinfectant Agents

The broader class of 5,7-dibromo-8-hydroxyquinoline esters, including sulfonate esters with nitro-substituted aromatic groups, is covered by foundational patent ES266124A1 ('5,7-Dibromo-8-hydroxyquinoline Esters Production Process'), which claims compounds of general formula where R represents a hydrogen or halogen atom or a nitro group, and their use in pharmaceutical compositions with fungicidal and disinfectant pharmacodynamic properties [1]. The corresponding UK patent GB974981A, granted to Sandoz AG, further establishes the industrial heritage of this compound class [2]. While the specific 2-nitrobenzenesulfonate ester (CAS 459183-41-6) is not explicitly named in the patent abstract, it falls within the claimed generic scope, providing a defined intellectual property context that distinguishes it from non-patented 8-quinolinol derivatives.

Antimicrobial Fungicide Patent Landscape

High-Priority Research and Industrial Application Scenarios for 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate Based on Verified Evidence


Photocontrolled Anticancer Agent Release in Spatiotemporally Resolved Cell Biology Studies

The compound is suited for use as a caged prodrug in live-cell imaging and targeted cancer therapy research, where photoirradiation at >300 nm cleaves the 2-nitrobenzenesulfonate ester to release the active 5,7-dibromo-8-hydroxyquinoline warhead on demand [1]. The ~1.5-fold photoreaction acceleration conferred by the 5,7-dibromo heavy-atom effect [2] allows for shorter light exposure times, reducing phototoxicity. The released warhead has validated IC50 values of 2–50 µg/mL against A549, HeLa, HT29, Hep3B, and MCF-7 cell lines with low nonspecific cytotoxicity (7–35% LDH release) [3], making this prodrug a research tool for studying the spatiotemporal dynamics of quinoline-induced apoptosis or topoisomerase inhibition in cancer models where 5,7-dibromo-8-hydroxyquinoline has been identified as a topoisomerase I inhibitor [4].

Structure-Photoreactivity Relationship Studies Comparing ortho- vs. para-Nitrobenzenesulfonate 8-Quinolinyl Esters

The availability of both 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate (CAS 459183-41-6) and its 4-nitro positional isomer (CAS 2249082-51-5) [1] creates an opportunity for direct comparative photochemical studies. Researchers can systematically evaluate how the nitro group position alters photolysis quantum yield, wavelength dependence, and photoproduct profiles within the same 5,7-dibromoquinoline scaffold. The ortho-nitro isomer is expected to undergo photolysis via an intramolecular hydrogen abstraction mechanism unavailable to the para isomer [2], and differences in anion radical stability (ortho < para) [3] may translate into distinct photolytic cleavage kinetics. Such studies would quantify the functional consequences of this single positional change, informing rational linker design for photocleavable prodrugs.

Stable Prodrug Formulation for Extended Shelf-Life Research Reagents

The sulfonate ester linkage of 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate provides essential hydrolytic stability under physiological aqueous conditions, in contrast to carboxylate ester prodrugs of 8-hydroxyquinoline which are documented to be unstable [1]. This stability advantage makes the compound suitable for formulation as a storable research reagent or kit component that remains inert until intentionally activated by photoirradiation. Researchers developing enzyme inhibitor screening assays or controlled-release experimental systems can rely on the sulfonate ester's integrity during storage and experimental setup, with drug release triggered exclusively by the desired photochemical stimulus [2].

Antifungal or Disinfectant Lead Optimization Leveraging Patent-Validated Scaffold

The 5,7-dibromo-8-hydroxyquinoline ester scaffold is covered by historical patents (ES266124A1, GB974981A) claiming fungicidal and disinfectant utility [1]. The 2-nitrobenzenesulfonate variant can serve as a starting point for medicinal chemistry optimization programs targeting antifungal or antimicrobial applications. The sulfonate ester can be cleaved photochemically or potentially in vivo by esterases to release the active 5,7-dibromo-8-hydroxyquinoline, which has demonstrated broad antimicrobial activity in addition to its anticancer effects [2]. The expired patent status permits freedom to operate while the validated pharmacophore provides a derisked starting point for new chemical entity development.

Quote Request

Request a Quote for 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.